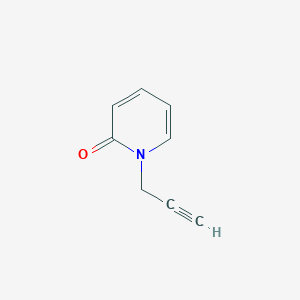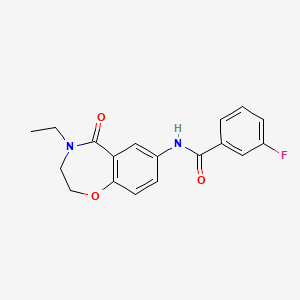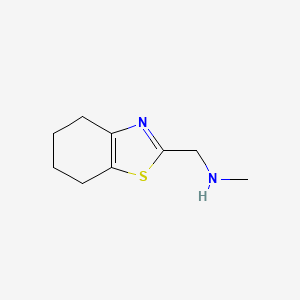
1-(prop-2-in-1-il)-1,2-dihidropiridin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridinone core with a propynyl substituent at the nitrogen atom
Aplicaciones Científicas De Investigación
1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:
Mecanismo De Acción
Target of Action
Similar compounds have been shown to affect enzymes such as α-amylase, pancreatic lipase (pl), and β-glucuronidase . These enzymes are potential drug targets for obesity and diabetes-related diseases .
Mode of Action
It’s mentioned that both the starting material and the product act as photosensitizers, and singlet oxygen (1 o 2) and superoxide (o 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .
Biochemical Pathways
It’s suggested that the compound might be involved in oxidative formylation reactions .
Action Environment
It’s suggested that the compound might be involved in reactions induced by visible light .
Análisis Bioquímico
Biochemical Properties
1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one plays a crucial role in biochemical reactions, particularly in the context of oxidative formylation. This compound acts as a photosensitizer, generating singlet oxygen (1 O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species are essential for various biochemical processes, including oxidative stress responses and cellular signaling. The compound interacts with enzymes and proteins involved in these pathways, influencing their activity and stability.
Cellular Effects
The effects of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By generating reactive oxygen species, it can induce oxidative stress, leading to changes in gene expression and activation of stress response pathways . Additionally, the compound’s interaction with cellular proteins can modulate their function, impacting various cellular processes such as apoptosis, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one exerts its effects through binding interactions with biomolecules and enzyme modulation. The compound’s ability to generate reactive oxygen species plays a central role in its mechanism of action. These species can interact with cellular components, leading to oxidative modifications and changes in protein function . The compound may also inhibit or activate specific enzymes, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under mild conditions, allowing for sustained biochemical activity . Prolonged exposure to light or reactive oxygen species can lead to degradation, potentially altering its effects on cells and tissues.
Dosage Effects in Animal Models
The effects of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular signaling and stress response activation. At high doses, it can induce toxic or adverse effects, including excessive oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is essential for its potential therapeutic applications.
Metabolic Pathways
1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one is involved in metabolic pathways that generate reactive oxygen species. The compound interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . By modulating these pathways, the compound can impact cellular metabolism and energy production, contributing to its overall biochemical effects.
Transport and Distribution
The transport and distribution of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with cellular components and its overall biochemical effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one can be achieved through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction typically proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: Visible-light-induced oxidative formylation with molecular oxygen.
Cyclocondensation: Reaction with phenyl isothiocyanate to form benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Molecular oxygen and visible light are used as reagents and conditions for oxidative formylation.
Cyclocondensation: Phenyl isothiocyanate and carbon disulfide are used in the presence of a base such as potassium hydroxide.
Major Products Formed
Comparación Con Compuestos Similares
1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one can be compared with other similar compounds, such as:
N-(prop-2-yn-1-yl)-o-phenylenediamines: These compounds also feature a propynyl substituent and undergo similar cyclocondensation reactions.
Propargylamines: Compounds containing a propargyl group, which are used in various organic synthesis reactions and have biological activities.
The uniqueness of 1-(prop-2-yn-1-yl)-1,2-dihydropyridin-2-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
1-prop-2-ynylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-9-7-4-3-5-8(9)10/h1,3-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXWKZJAHOEBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C=CC=CC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-oxo-3-(p-tolyl)-5-(3-(trifluoromethyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2576884.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2576885.png)

![azane;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B2576888.png)
![3-[4-(Methylsulfanyl)phenyl]-1-benzofuran-5-ol](/img/structure/B2576890.png)

![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2576893.png)
![7-(4-Benzylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2576894.png)
![2-[(3-fluorobenzyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2576895.png)

![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)


